Cas no 23239-32-9 (benzenethanamine,4-methoxy-alpha-methyl-(±)-)

benzenethanamine,4-methoxy-alpha-methyl-(±)- structure
23239-32-9 structure
Product Name:benzenethanamine,4-methoxy-alpha-methyl-(±)-
CAS-nummer:23239-32-9
MF:C10H15NO
MW:165.232202768326
CID:912614
PubChem ID:31721
Update Time:2025-04-19

benzenethanamine,4-methoxy-alpha-methyl-(±)- Chemische en fysische eigenschappen

Naam en identificatie

    • benzenethanamine,4-methoxy-alpha-methyl-(±)-
    • -(p-methoxyphenyl)ethylamine
    • 1-p-Methoxyphenyl-2-aminopropane
    • 1-p-Methoxyphenyl-2-propylamine
    • 4-Methoxyamphetamine
    • Phenethylamine, p-methoxy-α-methyl-
    • PMA
    • p-Methoxyamphetamine
    • α-Methyl-&#946
    • (+-)-1-(p-Methoxyphenyl)-2-aminopropane
    • (+/-)-1-(p-Methoxyphenyl)-2-aminopropane
    • p-Methoxy-alpha-methylphenethylamine
    • (+-)-p-Methoxyamphetamine
    • NSC-32757
    • DEA No. 7411
    • .alpha.-Methyl-.beta.-(p-methoxyphenyl)ethylamine
    • Benzeneethanamine, 4-methoxy-.alpha.-methyl-
    • AB70588
    • FORMOTEROL FUMARATE DIHYDRATE IMPURITY G [EP IMPURITY]
    • Chicken Yellow [Street Name]
    • 4-Methoxy-alpha-methylbenzeneethanamine
    • DR. DEATH
    • 1-(4-methoxyphenyl)propan-2-amine
    • paramethoxyamphetamine
    • NSC 32757
    • Phenethylamine, p-methoxy-alpha-methyl-
    • Benzeneethanamine, 4-methoxy-alpha-methyl- (9CI)
    • (R)-(-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • Phenethylamine, p-methoxy-.alpha.-methyl-, (.+/-.)-
    • (+-)-4-Methoxyamphetamine
    • (.+/-.)-p-Methoxyamphetamine
    • alpha-methyl-4-methoxyphenethylamine
    • Q230005
    • OVB8F8P39Q
    • DB-345339
    • Benzenethanamine,4-methoxy-.alpha.-methyl-(.+/-.)-
    • para-methoxyamphetamine
    • (.+/-.)-p-Methoxy-.alpha.-methylphenethylamine
    • NS00005326
    • EINECS 200-577-0
    • (+/-)-p-Methoxyamphetamine
    • N-(2-(p-methoxyphenyl)-1-methylethyl)amine
    • (+/-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • DL-p-Methoxy-.alpha.-methylphenethylamine
    • (1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYLAMINE
    • DEATH
    • NCGC00168268-01
    • (-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • 23239-32-9
    • NCI60_002842
    • CHEMBL278663
    • (.+/-.)-1-(p-Methoxyphenyl)-2-aminopropane
    • P-methoxyamfetamine
    • [2-(4-methoxyphenyl)-1-methyl-ethyl]-amine
    • PMA (PSYCHEDELIC)
    • Benzeneethanamine, 4-methoxy-.alpha.-methyl-, (.+/-.)-
    • (2RS)-1-(4-methoxyphenyl)propan-2-amine
    • beta-methoxyamphetamine
    • 1-(4-Methoxybenzyl)ethylamine
    • alpha-Methyl-beta-(p-methoxyphenyl)ethylamine
    • HSDB 7594
    • (+/-)-p-Methoxy-alpha-methylphenylethylamine
    • 4-METHOXYAMFETAMINE [MART.]
    • BDBM50024209
    • DTXSID7040578
    • AB51426
    • SCHEMBL721008
    • Phenethylamine, p-methoxy-alpha-methyl- (6CI,7CI,8CI)
    • (-)-2-(p-methoxyphenyl)-1-methylethylamine
    • 2-Amino-1-(4'-methoxyphenyl)propane
    • NSC32757
    • p-Methoxy-.alpha.-methylphenethylamine
    • 2-(4-Methoxyphenyl)-1-methylethylamine
    • AKOS005536031
    • STK664902
    • 1-(4-Methoxyphenyl)-2-propanamine
    • J213.549C
    • UNII-OVB8F8P39Q
    • Chicken Powder [Street Name]
    • (d,l)-4-Methoxyamphetamine
    • (+/-)-4-Methoxyamphetamine
    • D,L-p-methoxyamphetamine
    • 4-methoxyamfetamine
    • DB-225703
    • 64-13-1
    • MB01555
    • DL-p-Methoxy-alpha-methylphenethylamine
    • 2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • (S)-(+)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
    • (.+/-.)-4-Methoxyamphetamine
    • Phenethylamine, p-methoxy-.alpha.-methyl-
    • 2-(4-Methoxy-phenyl)-1-methyl-ethylamine(PMA)
    • DB01472
    • (+-)-p-Methoxy-alpha-methylphenylethylamine
    • SCHEMBL264634
    • benzeneethanamine, 4-methoxy-alpha-methyl-
    • 1-(4-methoxyphenyl)-2-aminopropane
    • J434.573H
    • Death [Street Name]
    • Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3
    • InChI-sleutel: NEGYEDYHPHMHGK-UHFFFAOYSA-N
    • LACHT: COC1C=CC(CC(N)C)=CC=1

Berekende eigenschappen

  • Exacte massa: 165.11545
  • Monoisotopische massa: 165.115364102g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 119
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 35.2Ų

Experimentele eigenschappen

  • PSA: 35.25
  • LogboekP: log Kow = 1.77
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